UGNMVLJXQDVALS-UHFFFAOYSA-L
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Overview
Description
UGNMVLJXQDVALS-UHFFFAOYSA-L is a complex organic compound with the molecular formula C28H20Br2N4Na2O8S2 and a molecular weight of 810.4 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UGNMVLJXQDVALS-UHFFFAOYSA-L typically involves multiple steps, starting from anthraquinone. The process includes bromination, sulfonation, and amination reactions under controlled conditions. The bromination is usually carried out using bromine in the presence of a catalyst, while sulfonation involves the use of sulfuric acid. Amination is achieved using appropriate amines under specific temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
UGNMVLJXQDVALS-UHFFFAOYSA-L undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and sulfonated compounds.
Scientific Research Applications
UGNMVLJXQDVALS-UHFFFAOYSA-L has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Mechanism of Action
The mechanism of action of UGNMVLJXQDVALS-UHFFFAOYSA-L involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells. These properties make it useful in photodynamic therapy for targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used in the synthesis of various derivatives.
1,5-Diaminoanthraquinone: Similar structure but lacks bromine and sulfonate groups.
2,6-Dibromoanthraquinone: Contains bromine atoms but lacks amino and sulfonate groups.
Uniqueness
UGNMVLJXQDVALS-UHFFFAOYSA-L is unique due to its combination of bromine, amino, and sulfonate groups, which confer distinct chemical and physical properties
Properties
CAS No. |
10130-53-7 |
---|---|
Molecular Formula |
C28H20Br2N4Na2O8S2 |
Molecular Weight |
810.4 g/mol |
IUPAC Name |
disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
UGNMVLJXQDVALS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
10130-53-7 | |
Origin of Product |
United States |
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